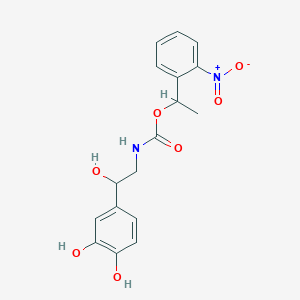

NPEC-caged-noradrenalin

Description

Evolution of Light-Activated Tools in Neurobiology

The development of tools that can be activated by light has revolutionized neuroscience, offering researchers unprecedented control over neuronal activity. frontiersin.orgnews-medical.net These tools have evolved from early methods to the sophisticated techniques used today, such as optogenetics and photopharmacology. frontiersin.orgsynthneuro.org

The concept of using light to control biological processes is not new. The idea of caging a biologically active molecule was first described in the mid-20th century. researchgate.netwikipedia.org Early work focused on developing photosensitive protecting groups that could be attached to various molecules, rendering them inactive until their release by light. researchgate.net This technology has since been refined and applied to a wide range of biological molecules, including neurotransmitters. researchgate.netnih.gov The development of caged compounds for neuroscience has provided a powerful method for studying the intricate workings of the brain. researchgate.netresearchgate.net

Understanding the precise timing and location of neurotransmitter release is crucial for deciphering neural circuit function. nih.gov Traditional methods of applying neurotransmitters often lack the spatial and temporal resolution needed to mimic natural signaling processes. nih.gov Caged compounds address this limitation by allowing researchers to release a neurotransmitter at a specific time and location with a pulse of light. researchgate.netnih.gov This spatiotemporal control is essential for investigating processes like synaptic plasticity, neuronal migration, and the role of specific neuronal populations in behavior. plos.orgbruker.com

Historical Context of Caged Ligands

Overview of Noradrenergic Neurotransmission and its Significance

Noradrenergic neurotransmission, mediated by the neurotransmitter norepinephrine (B1679862) (also known as noradrenaline), plays a critical role in a vast array of physiological and cognitive functions. nih.govyoutube.com This system is integral to the body's response to stress and is a key modulator of attention, arousal, and mood. nih.govwhitelightbh.com

Norepinephrine acts as both a neurotransmitter in the brain and a hormone in the peripheral nervous system. nih.govwikipedia.org In the central nervous system, norepinephrine-producing neurons are primarily located in the locus coeruleus, a nucleus in the brainstem, and project throughout the brain. youtube.comwikipedia.org These projections influence alertness, attention, and cognitive functions. nih.govclevelandclinic.org Peripherally, norepinephrine is a key component of the sympathetic nervous system's "fight or flight" response, increasing heart rate, blood pressure, and energy availability during stressful situations. nih.govwhitelightbh.com

The effects of norepinephrine are mediated by its binding to adrenergic receptors, which are G protein-coupled receptors classified into alpha (α) and beta (β) subtypes. youtube.comnih.gov The specific response to norepinephrine depends on the receptor subtype and its location in the body. youtube.com

| System | Primary Roles of Norepinephrine | Key Receptors Involved |

| Central Nervous System | Regulation of arousal, attention, cognitive function, mood, and stress reactions. nih.govwhitelightbh.com | α1, α2, β1, β3 adrenergic receptors. youtube.com |

| Peripheral Nervous System | Mediates the "fight or flight" response, increasing heart rate, blood pressure, and glucose release. nih.govphysiology.org | α1, α2, β adrenergic receptors. youtube.com |

Given the widespread and powerful effects of norepinephrine, the ability to precisely modulate its activity is of great importance for neuroscience research. medrxiv.orgnih.gov Dysregulation of the noradrenergic system is implicated in a variety of conditions, including depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD). nih.govwhitelightbh.com Research aimed at understanding these conditions and developing effective treatments requires tools that can manipulate noradrenergic signaling with high precision. frontiersin.orgelifesciences.orgnih.gov

Central and Peripheral Roles of Norepinephrine

Rationale for Utilizing NPEC-Caged-Noradrenalin as a Research Probe

This compound is a research tool designed for the precise photopharmacological control of noradrenergic signaling. scbt.comtocris.com It consists of a norepinephrine molecule that has been rendered inactive by the attachment of a 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) caging group. scbt.comusbio.net This photosensitive group can be cleaved by a flash of light, typically in the ultraviolet (UV) or near-UV spectrum, to release active norepinephrine. biorxiv.org

The primary advantage of using this compound is the ability to achieve spatiotemporal control over norepinephrine release. biorxiv.org This allows researchers to mimic the natural, localized release of this neurotransmitter in specific brain regions and at precise moments in time. biorxiv.org This level of control is crucial for dissecting the complex roles of norepinephrine in neural circuits and behavior. For example, researchers can investigate the immediate effects of norepinephrine on specific neurons or a small group of cells within a larger network, an endeavor that is challenging with systemic drug administration. nih.gov

Properties of this compound:

| Property | Description |

| Chemical Name | 4-[(1R)-[2-[1-(2-Nitrophenyl)ethyl]carboxyamino]-1-hydroxyethyl]benzene-1,2-diol. tocris.com |

| Molecular Formula | C₁₇H₁₈N₂O₇. scbt.com |

| Molecular Weight | 362.33 g/mol . scbt.com |

| Caging Group | 1-(2-nitrophenyl)ethoxycarbonyl (NPEC). scbt.com |

| Activation | Photolysis with light, typically in the UV or near-UV range. biorxiv.org |

The development of photactivatable norepinephrine, such as this compound, provides a valuable tool for the fine-grained mapping of noradrenergic circuits and for probing how norepinephrine acts on various cell types within the central nervous system. biorxiv.org

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)ethyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O7/c1-10(12-4-2-3-5-13(12)19(24)25)26-17(23)18-9-16(22)11-6-7-14(20)15(21)8-11/h2-8,10,16,20-22H,9H2,1H3,(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSOVAJKABVLMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NCC(C2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Photochemical Design and Uncaging Mechanisms of Npec Caged Compounds

Chemical Structure of the NPEC Photoremovable Protecting Group

The photo-induced release of noradrenaline is facilitated by the 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) group, a photoremovable protecting group (PPG). The core of the NPEC caging group is the o-nitrobenzyl moiety. nih.gov This chemical scaffold confers photosensitivity, rendering the attached molecule, in this case, noradrenaline, biologically inactive until it is liberated by photolysis.

The NPEC group is specifically a 1-(2-nitrophenyl)ethyl derivative, which includes a methyl group on the benzylic carbon. nih.gov This modification is significant as it influences the reactivity of the photolysis by-products. The noradrenaline molecule is linked to the NPEC group via a carbamate (B1207046) linkage, which is stable under physiological conditions but susceptible to cleavage upon light absorption. This design ensures that the active neurotransmitter is sequestered until the moment of illumination.

Wavelength Dependence for NPEC-Mediated Uncaging

The photolysis of NPEC-caged compounds is wavelength-dependent, a characteristic dictated by the absorption spectrum of the o-nitrobenzyl chromophore. The optimal wavelength for uncaging NPEC derivatives is in the near-UV range, typically between 340 and 360 nm. However, photolysis can also be achieved at longer wavelengths, such as 405 nm, although with lower efficiency. Using longer wavelengths can be advantageous in biological preparations as it reduces light scattering and potential photodamage to tissues. The choice of wavelength is therefore a balance between maximizing photolysis efficiency and minimizing potential adverse effects on the biological system under investigation.

Efficacy with Near-UV Light (e.g., 360 nm, 405 nm)

NPEC-caged-noradrenaline is a photoactivatable compound designed to release noradrenaline upon irradiation with light. scbt.com The NPEC (1-(2-nitrophenyl)ethoxycarbonyl) caging group is specifically engineered to be photosensitive, enabling precise temporal and spatial control over the release of the active neuromodulator. biorxiv.org This process, known as uncaging or photolysis, is highly effective when using light in the near-ultraviolet range.

Research has demonstrated the successful uncaging of NPEC-protected compounds using light sources with wavelengths of 360 nm and 405 nm. For instance, studies involving NPEC-caged serotonin (B10506) and dopamine (B1211576) have utilized focal photolysis with 360 nm UV light to release the neurotransmitters in a targeted area. mdpi.com In these experiments, a 1-second application of 360 nm light was sufficient to uncage the compound, and control experiments confirmed that the uncaging light itself did not produce confounding effects on the experimental system. mdpi.com

Furthermore, experiments specifically utilizing NPEC-caged noradrenaline have employed 405 nm light to induce photolysis. nih.govresearchgate.net In studies characterizing genetically encoded norepinephrine (B1679862) sensors, a focused spot of 405 nm light was applied to a solution containing NPEC-caged NE, resulting in a rapid and localized release of noradrenaline. nih.govresearchgate.net This transient photolysis induced a robust biological response, demonstrating the efficacy of this wavelength for uncaging. nih.gov

While the utility of these wavelengths is well-established, detailed quantitative photochemical data, such as the quantum yield (Φ) for NPEC-caged noradrenaline, are not widely reported in the literature. researchgate.netnih.gov The quantum yield is a critical measure of the efficiency of a photochemical reaction, representing the number of desired events (i.e., uncaging) that occur per photon absorbed. For comparison, other caged compounds like CyHQ-O-dopamine have reported quantum yields of 0.19 and 0.20 at 365 nm and 405 nm, respectively. researchgate.netnih.gov

| Wavelength | Associated NPEC-Caged Compound | Experimental Context | Reference |

|---|---|---|---|

| 360 nm | NPEC-caged-Serotonin, NPEC-caged-Dopamine | Focal photolysis to study neuromodulator impact on astrocytic K+ clearance. | mdpi.com |

| 405 nm | NPEC-caged-Noradrenaline (NE) | Local uncaging to test the dynamic response of a genetically encoded NE sensor. | nih.govresearchgate.net |

Potential for Two-Photon Excitation Uncaging

Two-photon excitation (2PE) uncaging is an advanced technique that provides superior three-dimensional spatial resolution compared to single-photon excitation. This method uses a focused, high-intensity infrared laser to excite the photoremovable protecting group. unimi.it However, the suitability of a caged compound for 2PE depends on its two-photon action cross-section (δu), a measure of its ability to absorb two photons simultaneously to trigger a chemical reaction. researchgate.net

The NPEC caging group, like other related nitrobenzyl-based protecting groups, is considered to be practically insensitive to two-photon excitation. nih.gov Its molecular structure results in a very low two-photon action cross-section, making it an inefficient choice for 2PE applications. Quantitative photochemical data for the 2PE of NPEC-caged dopamine or noradrenaline are not reported, which is consistent with their limited efficacy in this regard. nih.gov

In contrast, other classes of caged compounds have been specifically developed for efficient 2PE. Ruthenium-bipyridine (RuBi)-caged compounds and those using the 8-cyano-7-hydroxyquinolinyl (CyHQ) protecting group exhibit much higher sensitivities to two-photon excitation. nih.govunimi.it For example, CyHQ-O-dopamine has a reported two-photon uncaging action cross-section of 0.24 Göppert-Mayer units (GM), and RuBi-caged compounds are also known to be effective for 2PE. nih.gov This makes them far more suitable for experiments requiring the precise, sub-micron level control of neurotransmitter release onto structures like individual dendritic spines. nih.gov

| Caging Group | Two-Photon Excitation (2PE) Potential | Reported 2-Photon Action Cross-Section (δu) | Reference |

|---|---|---|---|

| NPEC (nitrobenzyl-based) | Practically insensitive | Not reported; presumed to be very low | nih.gov |

| RuBi (Ruthenium-bipyridine) | High sensitivity | Data reported for specific compounds | nih.govunimi.it |

| CyHQ (8-cyano-7-hydroxyquinolinyl) | High sensitivity | 0.24 GM (for CyHQ-O-dopamine) | nih.gov |

Advanced Methodologies Employing Npec Caged Noradrenalin

In Vitro Research Paradigms

In vitro, or "in glass," research involves experiments conducted in a controlled environment outside of a living organism, such as in a petri dish or test tube. NPEC-caged-noradrenalin is particularly well-suited for these paradigms, allowing for the precise manipulation of noradrenalin concentrations in isolated cellular and tissue preparations.

Cell Culture Models for Receptor Characterization

Cell cultures, where cells are grown under controlled conditions, are fundamental tools for characterizing the function of specific receptors. The use of this compound in these models allows for the controlled activation of adrenergic receptors to study their properties and signaling pathways.

A powerful application of this compound is its use in conjunction with genetically encoded fluorescent sensors, such as the GPCR-Activation-Based NE (GRAB_NE) sensors. nih.govnih.gov These sensors are engineered proteins that exhibit an increase in fluorescence upon binding to noradrenalin, allowing for the real-time visualization of neurotransmitter dynamics. nih.govresearchgate.net

In studies utilizing human embryonic kidney (HEK293T) cells expressing GRAB_NE sensors, researchers bathed the cells in a solution containing this compound. nih.gov A focused pulse of 405-nm light was then used to locally uncage the noradrenalin through photolysis. nih.govbiorxiv.org This triggered a rapid and robust increase in the fluorescence of the GRAB_NE sensor, indicating the successful release of noradrenalin and its binding to the sensor. nih.govresearchgate.net This response could be blocked by the application of an α2-adrenergic receptor antagonist, yohimbine (B192690), confirming the specificity of the interaction. nih.gov These experiments demonstrate the utility of this compound for studying the rapid kinetics of noradrenergic signaling with high spatiotemporal precision. nih.gov

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| GRAB_NE Sensor Response | Photolysis of this compound | Rapid increase in fluorescence | nih.govresearchgate.net |

| Mean On-Time Constant | Transient photolysis in GRAB_NE1h-expressing cells | 137 ms (B15284909) (single exponential fit) | nih.govbiorxiv.org |

| Antagonist Blockade | Application of yohimbine | Fluorescence increase is blocked | nih.gov |

The controlled release of noradrenalin from this compound is instrumental in assessing the binding affinity and specificity of various adrenergic receptors. By precisely controlling the concentration of released noradrenalin, researchers can perform dose-response experiments to determine the effective concentration (EC50) of noradrenalin for a particular receptor.

For instance, studies have shown that wild-type α2-adrenergic receptors have a significantly higher affinity for noradrenaline compared to dopamine (B1211576). nih.gov The use of caged compounds allows for the careful titration of the agonist in the vicinity of the receptor, which is crucial for accurately determining these binding characteristics. This method is also valuable for screening the specificity of receptor antagonists. By applying an antagonist prior to the photolytic release of noradrenalin, researchers can quantify the antagonist's ability to block the receptor's response. For example, the α-adrenergic receptor antagonist yohimbine has been shown to block the fluorescence increase in GRAB_NE-expressing cells upon uncaging of this compound, while the β-adrenergic receptor antagonist ICI 118,551 does not, demonstrating the α-receptor subtype specificity of the sensor. nih.gov

Upon activation, adrenergic receptors trigger intracellular signaling cascades. numberanalytics.com this compound allows for the precise initiation of these cascades to study their dynamics. A primary downstream pathway for many adrenergic receptors involves the modulation of cyclic AMP (cAMP) levels and the subsequent activation of protein kinase A (PKA). numberanalytics.comnih.gov

Activation of β-adrenergic receptors typically leads to an increase in cAMP, which in turn activates PKA. numberanalytics.com PKA then phosphorylates various downstream target proteins, leading to a cellular response. numberanalytics.comnih.gov Conversely, activation of α2-adrenergic receptors can inhibit adenylyl cyclase, leading to a decrease in cAMP levels. numberanalytics.com

The use of NPEC-caged compounds, such as NPEC-caged-dopamine, has been demonstrated to be effective in studying the local activation of PKA. elifesciences.orgbiorxiv.orgbiorxiv.org By uncaging the neurotransmitter in specific subcellular compartments, researchers can investigate the localized effects on signaling pathways. elifesciences.orgbiorxiv.org This approach has revealed that local generation of cAMP is crucial for the activation of PKA in specific subcellular locations, such as the Golgi apparatus. elifesciences.orgbiorxiv.orgnih.gov These findings highlight the importance of spatially controlled agonist application in dissecting the intricacies of intracellular signaling.

| Adrenergic Receptor Subtype | Primary Downstream Effect | Key Signaling Molecules | Reference |

|---|---|---|---|

| β-Adrenergic Receptors | Stimulation of adenylyl cyclase | ↑ cAMP, PKA activation | numberanalytics.com |

| α2-Adrenergic Receptors | Inhibition of adenylyl cyclase | ↓ cAMP | numberanalytics.com |

| α1-Adrenergic Receptors | Stimulation of phospholipase C | ↑ IP3 and DAG | numberanalytics.com |

Assessment of Receptor Binding Affinity and Specificity

Electrophysiological Recordings in Dissociated Neurons

Dissociated neuron cultures, where neurons are isolated from brain tissue and grown in a dish, provide a simplified system to study the electrophysiological properties of single neurons. In this context, this compound can be used to investigate how noradrenalin directly modulates neuronal activity.

By applying this compound to the culture and then uncaging it with a focused light source, researchers can precisely deliver noradrenalin to a specific neuron or even a specific part of a neuron, such as the dendrites or soma. This allows for the study of how noradrenalin affects ion channel activity, membrane potential, and neuronal firing patterns, which are typically measured using techniques like patch-clamp electrophysiology. nih.gov For example, studies have shown that noradrenalin can have both inhibitory and excitatory effects on the spontaneous activity of neurons in the basolateral amygdala. nih.gov The use of caged compounds in dissociated neuron preparations allows for a detailed analysis of the direct effects of noradrenalin on neuronal excitability, independent of network-level influences.

Ex Vivo Brain Slice Preparations

Ex vivo brain slice preparations involve keeping a thin slice of brain tissue alive in a recording chamber. This preparation maintains the local neuronal circuitry, providing a more physiologically relevant model than dissociated cultures. This compound is a valuable tool in this setting for mapping the functional connectivity of noradrenergic circuits and understanding how noradrenalin modulates synaptic transmission.

In acute brain slices, this compound can be bath-applied, and then a laser can be used to uncage noradrenalin at specific locations within the slice. biorxiv.org This allows researchers to mimic the localized release of noradrenalin from nerve terminals and study its effects on nearby neurons and synapses. biorxiv.org For example, studies have used this approach in brain slices containing the locus coeruleus to demonstrate that the photolytic release of noradrenalin can briefly modulate the firing rate of locus coeruleus neurons via α-2 adrenergic receptors. biorxiv.org Furthermore, the combination of this compound with GRAB_NE sensors in brain slices has been used to detect electrically-stimulated noradrenalin release. nih.govnih.gov This technique has also been employed to study the effects of norepinephrine (B1679862) transporter (NET) blockade, where inhibiting NET with drugs like desipramine (B1205290) leads to larger fluorescence responses from the GRAB_NE sensor upon stimulation, indicating increased extracellular noradrenalin levels. nih.gov These applications underscore the power of this compound in elucidating the complex roles of noradrenalin in brain circuits.

Investigating Synaptic Transmission Dynamics

The precise control over neurotransmitter release afforded by this compound is particularly advantageous for studying the rapid and localized nature of synaptic transmission. nih.gov

Photolytic uncaging of this compound enables researchers to mimic the transient and localized release of noradrenaline that occurs at synapses. By applying a focused pulse of light, typically in the UV or near-UV spectrum, noradrenaline can be released in a specific area, such as onto a single synapse or a small group of synapses. nih.govunimi.it This method allows for the detailed study of neurotransmitter release and clearance kinetics, providing insights into the mechanisms that govern the duration and spatial extent of noradrenergic signaling. unimi.it For instance, genetically encoded fluorescent sensors can be used in conjunction with caged compounds to visualize the rapid dynamics of neurotransmitter release and reuptake. nih.gov

The controlled release of noradrenaline from its caged precursor allows for the direct examination of its effects on postsynaptic currents. By recording from a postsynaptic neuron while photolytically releasing noradrenaline, researchers can measure the resulting changes in inhibitory or excitatory postsynaptic currents (IPSCs or EPSCs). This approach has been instrumental in demonstrating how noradrenaline modulates synaptic strength. For example, studies have shown that noradrenaline can decrease the amplitude of IPSCs evoked by stimulation of certain cortical layers while increasing the amplitude of IPSCs from other layers, suggesting a complex, layer-specific modulation of inhibition. nih.gov This modulation is often mediated by different adrenergic receptor subtypes, such as α1, α2, and β receptors. nih.govparisbraininstitute.org

Localized Neurotransmitter Release and Clearance Kinetics

Mapping Receptor Distribution and Function

A significant application of this compound is the high-resolution mapping of adrenergic receptor distribution and function on neuronal and glial cells. unimi.it By systematically uncaging noradrenaline at different points across a cell's surface while monitoring its response, a detailed map of receptor sensitivity can be generated. This technique has been used to reveal the spatial organization of various neurotransmitter receptors on neurons and has been proposed for mapping noradrenergic circuits with subcellular precision. biorxiv.org

Studies of Neuronal Firing Rate Modulation

The precise temporal and spatial control offered by this compound is invaluable for investigating how noradrenaline modulates neuronal firing rates. Researchers can apply light to release noradrenaline onto a specific neuron and record the subsequent changes in its action potential firing. biorxiv.orgnih.gov Studies using photoactivatable noradrenaline have demonstrated that brief, localized release can transiently modulate the firing rate of neurons, such as those in the locus coeruleus, often through the activation of specific autoreceptors like the α2-adrenergic receptor. biorxiv.orgnih.gov This methodology allows for a detailed analysis of the concentration-dependent effects of noradrenaline on neuronal excitability. researchgate.net

Analysis of Glial Cell Responses (e.g., astrocytic K+ clearance, calcium signaling)

Beyond neurons, NPEC-caged compounds are instrumental in studying the responses of glial cells, such as astrocytes, to neurotransmitters. Astrocytes are known to respond to noradrenaline with elevations in intracellular calcium ([Ca2+]i), a process that is critical for their modulatory functions. frontiersin.orgnih.govmdpi.com The use of caged compounds allows for the focal stimulation of astrocytes to investigate these calcium dynamics with high precision. nih.gov

Furthermore, astrocytes play a crucial role in potassium (K+) homeostasis in the brain by clearing excess K+ from the extracellular space, a process vital for maintaining normal neuronal excitability. frontiersin.orgnih.govresearchgate.net Studies have utilized caged neurotransmitters to investigate how neuromodulators like noradrenaline affect this astrocytic K+ clearance. nih.govresearchgate.net While some studies have used bath application of noradrenaline, the principle of using focal photolysis of caged compounds allows for a more localized investigation of these effects. nih.govresearchgate.net Research has shown that neuromodulators can impact the rate of K+ clearance by astrocytes, suggesting a mechanism by which these signaling molecules can influence network activity through both neuronal and glial pathways. nih.govresearchgate.netnih.gov

Table 1: Research Findings on the Effects of Noradrenaline on Astrocytic K+ Clearance

| Experimental Condition | Effect on K+ Clearance Rate | Implied Mechanism | Reference |

| Bath application of Noradrenaline bitartrate (B1229483) (40 µM) | Decrease | Potential effect on astrocytic spatial buffering via gap-junctions | nih.govresearchgate.net |

| Application of Noradrenaline with TTX (1 µM) | Decrease (no reversal of NA effect) | Effect is independent of neuronal activity | nih.govresearchgate.net |

Microscopy Techniques Integrated with this compound Uncaging

The full potential of this compound is realized when its uncaging is combined with advanced microscopy techniques. Confocal and two-photon microscopy are frequently used to deliver the uncaging light with high spatial resolution, allowing for the targeting of individual dendritic spines or synaptic boutons. biorxiv.orgbiorxiv.org Simultaneously, these microscopy techniques can be used for fluorescence imaging to monitor the physiological responses to the released noradrenaline. For example, calcium imaging with genetically encoded calcium indicators like GCaMP can visualize changes in intracellular calcium concentrations in neurons and astrocytes following noradrenaline release. biorxiv.orgnih.gov Similarly, genetically encoded fluorescent sensors for noradrenaline itself, such as GRABNE sensors, can be used to directly visualize the spatiotemporal dynamics of the uncaged neurotransmitter. nih.govbiorxiv.org The integration of these techniques provides a powerful platform for dissecting the precise mechanisms of noradrenergic modulation in the brain. nih.govunimi.it

Confocal Microscopy for Spatially Precise Uncaging

Confocal microscopy is a powerful tool for achieving spatially controlled photorelease of norepinephrine from its NPEC-caged precursor. By focusing a laser beam, typically in the ultraviolet or near-ultraviolet range (e.g., 405 nm), to a specific region of interest within a biological sample, norepinephrine can be locally uncaged. nih.govbiorxiv.org This technique allows for the precise application of the neurotransmitter to targeted cells or subcellular regions.

Researchers have utilized this method to study the dynamics of norepinephrine signaling in cultured cells. For instance, by bathing cells expressing a genetically encoded norepinephrine sensor (GRAB_NE) with this compound, a focused pulse of 405-nm light from a confocal microscope can induce localized uncaging. nih.govbiorxiv.org The subsequent activation of the sensor results in a robust increase in fluorescence, which can be measured and analyzed to determine the kinetics of the cellular response. nih.gov This approach provides high spatial resolution, enabling the investigation of norepinephrine effects on specific cells within a network or on defined dendritic compartments. The specificity of this light-induced response can be confirmed by its blockade with appropriate adrenergic receptor antagonists. nih.gov

| Parameter | Description | Example Value | Source |

| Microscope Type | Laser Scanning Confocal | Zeiss LSM 880 | researchgate.net |

| Uncaging Wavelength | Wavelength used for photolysis | 405 nm | nih.govbiorxiv.orgresearchgate.net |

| Laser Pulse | Duration of light exposure for uncaging | 76-90 ms | biorxiv.orgresearchgate.net |

| Application | Study of norepinephrine signaling dynamics | Characterizing GRAB_NE sensors | nih.gov |

Two-Photon Excitation (2PE) Microscopy for Deep-Tissue Applications

While confocal microscopy is effective, two-photon excitation (2PE) microscopy offers significant advantages for uncaging experiments, particularly within scattering, deep-tissue preparations like the intact brain. nih.govnih.gov 2PE utilizes the principle of two-photon absorption, where a fluorophore or a photolabile compound is excited by the near-simultaneous absorption of two lower-energy (longer wavelength) photons. nih.gov This approach has become increasingly popular for in vivo imaging and manipulation of neuronal activity due to its superior performance in complex biological environments. researchgate.netnih.gov

A primary advantage of 2PE microscopy is its ability to image deeper into scattering tissues compared to confocal microscopy. nih.govnih.gov This is achieved by using excitation light in the infrared (IR) spectrum, which scatters less within biological tissue than the UV or visible light used in one-photon confocal microscopy. nih.govresearchgate.net The result is improved signal-to-noise and the ability to reach structures hundreds of microns below the surface.

Furthermore, 2PE significantly minimizes photodamage and phototoxicity. nih.govnih.gov Because the probability of two-photon absorption is highest only at the focal point of the laser, excitation and subsequent uncaging are confined to a tiny volume (on the order of a femtoliter). nih.gov This prevents out-of-focus absorption and damage to the surrounding tissue, making 2PE ideal for long-term, time-lapse imaging of dynamic processes in living animals. nih.govnih.gov

The confinement of excitation to the focal volume allows 2PE uncaging to achieve exceptional spatial resolution. nih.gov It is possible to target individual dendritic spines or specific synaptic terminals with high precision. nih.gov This capability is crucial for dissecting the function of noradrenergic inputs at the level of single synapses. By combining 2PE uncaging of molecules like this compound with electrophysiological recordings or imaging, researchers can map the distribution and function of norepinephrine receptors on a subcellular scale and investigate how norepinephrine modulates synaptic plasticity. nih.govbiorxiv.org

The reduced phototoxicity of 2PE makes it the preferred method for experiments requiring prolonged or repeated imaging of live cells and tissues. nih.govnih.gov Researchers can perform time-lapse imaging to monitor dynamic biological events initiated by the photorelease of norepinephrine. For example, one can track changes in intracellular calcium levels, membrane potential, or even structural alterations in dendritic spines over extended periods following uncaging. nih.gov This allows for the study of both rapid signaling events and slower, long-term plastic changes driven by noradrenergic modulation.

The power of this compound uncaging is greatly amplified when combined with other optical tools, such as genetically encoded fluorescent sensors. nih.gov For instance, researchers can express sensors for calcium (e.g., GCaMP) or directly for norepinephrine (e.g., GRAB_NE sensors) in target neurons. nih.govbiorxiv.org By uncaging norepinephrine with 2PE in a specific location, they can simultaneously image the resulting activity reported by the fluorescent sensor in the same preparation. nih.gov This "all-optical" approach allows for precise perturbation (uncaging) and simultaneous readout (sensor imaging), providing a powerful method for dissecting the cause-and-effect relationships in complex neural circuits with high spatial and temporal resolution. nih.govnih.gov

Time-Lapse Imaging of Dynamic Biological Processes

Computational Modeling and Simulation of Uncaging Events

Experimental data from uncaging experiments are often complemented by computational modeling and simulation to gain a more quantitative understanding of the underlying biological processes. researchgate.netmdpi.com Following the photorelease of norepinephrine, a complex series of events unfolds, including diffusion from the uncaging site, binding to and unbinding from receptors, activation of intracellular signaling cascades (like cAMP production), and clearance by transporters. elifesciences.orgbiorxiv.org

Computational models can be constructed to simulate these dynamics. researchgate.netmdpi.com By inputting parameters derived from experimental measurements (e.g., uncaging volume, initial concentration, receptor densities, diffusion coefficients), these models can help interpret the observed physiological responses. For example, simulations can predict the spatiotemporal concentration profile of norepinephrine after uncaging and how this profile influences the activation of different receptor subtypes with varying affinities. biorxiv.org They can also be used to test hypotheses about the roles of specific components, such as the impact of norepinephrine transporters on signal duration or the effect of astrocytic clearance on potassium homeostasis following neuromodulator release. researchgate.netmdpi.com This synergy between precise experimental manipulation and in silico modeling provides a robust framework for understanding the complex dynamics of neuromodulation.

Mechanistic Insights into Noradrenergic Signaling Through Npec Caged Noradrenalin

Adrenergic Receptor Subtype Activation and Specificity

Noradrenaline exerts its diverse physiological effects by binding to and activating a range of adrenergic receptors, which are broadly classified into alpha (α) and beta (β) subtypes. wikipedia.org These receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate distinct intracellular signaling cascades. wikipedia.orgwikipedia.org The use of NPEC-caged-noradrenalin has been instrumental in elucidating the specific roles of these receptor subtypes in various cellular and synaptic processes.

Alpha-Adrenergic Receptor Mediated Effects (e.g., α1, α2)

The uncaging of noradrenaline from this compound has been shown to activate both α1 and α2-adrenergic receptors, leading to a variety of cellular responses.

α1-Adrenergic Receptors: These receptors are primarily coupled to Gq proteins, and their activation leads to the stimulation of phospholipase C (PLC). wikipedia.org This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). frontiersin.org Studies utilizing uncaged noradrenaline have demonstrated that α1-receptor activation can lead to vasoconstriction, smooth muscle contraction, and modulation of neuronal excitability. wikipedia.org For instance, in the temporal cortex, norepinephrine (B1679862), acting through α1-receptors, can decrease glutamatergic excitatory postsynaptic potentials. wikipedia.org Furthermore, α1-receptor activation on astrocytes can increase arousal by promoting glutamate (B1630785) transmission. frontiersin.org

α2-Adrenergic Receptors: In contrast to α1-receptors, α2-adrenergic receptors are typically coupled to Gi proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. wikipedia.org The photo-release of noradrenaline has been used to study the presynaptic effects of α2-receptor activation, which often involves the inhibition of neurotransmitter release from nerve terminals, serving as a form of negative feedback. wikipedia.orgnih.gov For example, in cerebellar Purkinje cells, noradrenaline acting on α2-receptors has been shown to reduce the probability of release at climbing fiber synapses, thereby modulating associative synaptic plasticity. nih.gov Additionally, activation of α2-receptors can cause transient hypertension followed by sustained hypotension and can influence platelet aggregation and insulin (B600854) release. wikipedia.org

Table 1: Comparison of Alpha-Adrenergic Receptor Subtype Effects

| Feature | α1-Adrenergic Receptors | α2-Adrenergic Receptors |

|---|---|---|

| Primary G Protein | Gq | Gi |

| Second Messenger Pathway | ↑ Phospholipase C, ↑ IP3, ↑ DAG, ↑ Ca2+ | ↓ Adenylyl Cyclase, ↓ cAMP |

| Key Cellular Effects | Smooth muscle contraction, Vasoconstriction, Glycogenolysis | Inhibition of norepinephrine release, Platelet aggregation, Inhibition of insulin release |

| Example Neuronal Effect | Decreased excitatory postsynaptic potentials in the temporal cortex wikipedia.org | Reduced transmitter release at climbing fiber synapses nih.gov |

Beta-Adrenergic Receptor Mediated Effects

Uncaged noradrenaline from this compound also potently activates β-adrenergic receptors, which are primarily coupled to Gs proteins. wikipedia.org This coupling leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. wikipedia.org The activation of β-receptors is associated with a wide array of physiological responses, including heart muscle contraction, smooth muscle relaxation, and glycogenolysis. wikipedia.org

Studies have shown that β1-adrenergic receptors, in particular, play a crucial role in modulating neuronal function. For instance, in pyramidal neurons of the medial prefrontal cortex, noradrenaline-evoked depolarization is mediated by the activation of β1-adrenergic receptors, which in turn increases the inward sodium current through hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Research has also uncovered that β-adrenergic receptors can be localized to the inner nuclear membrane of astrocytes, where their activation by norepinephrine can lead to rapid increases in nuclear protein kinase A (PKA) activity, suggesting a direct role in regulating gene expression. biorxiv.orgbiorxiv.orgnih.gov Furthermore, β-adrenergic receptor activation has been shown to facilitate the induction of long-term depression (LTD) at parallel fiber-to-Purkinje cell synapses in the cerebellum. nih.gov

Cellular Signal Transduction Pathways Regulated by Uncaged Noradrenalin

The release of noradrenaline from its caged precursor initiates a cascade of intracellular events that are fundamental to its modulatory actions. These signaling pathways are complex and can interact with one another to produce a finely tuned cellular response.

G Protein-Coupled Receptor Signaling Pathways

As mentioned, the primary mechanism through which uncaged noradrenaline exerts its effects is via the activation of G protein-coupled receptors (GPCRs). wikipedia.orgwikipedia.org The specific G protein that is coupled to the adrenergic receptor subtype determines the initial intracellular signaling event.

Gs Pathway: Activated by β-adrenergic receptors, the Gs alpha subunit stimulates adenylyl cyclase, leading to the production of cAMP. wikipedia.org

Gi Pathway: Activated by α2-adrenergic receptors, the Gi alpha subunit inhibits adenylyl cyclase, resulting in decreased cAMP levels. wikipedia.org

Gq Pathway: Activated by α1-adrenergic receptors, the Gq alpha subunit activates phospholipase C, leading to the generation of IP3 and DAG. wikipedia.org

These initial G protein-mediated events trigger downstream signaling cascades that ultimately alter cellular function.

Modulation of Intracellular Second Messengers

The activation of adrenergic receptors by uncaged noradrenaline leads to the modulation of key intracellular second messengers, including cyclic AMP (cAMP) and calcium (Ca2+). amazonaws.com

Cyclic AMP (cAMP): The concentration of cAMP within a cell is tightly regulated by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases. The activation of β-adrenergic receptors by uncaged noradrenaline increases cAMP levels, which in turn activates Protein Kinase A (PKA). wikipedia.orgnih.gov PKA can then phosphorylate a variety of target proteins, leading to changes in enzyme activity, ion channel function, and gene expression. Conversely, α2-receptor activation lowers cAMP levels, counteracting the effects of Gs-coupled receptors. wikipedia.org Studies have shown that prior stimulation of β-adrenergic receptors can inhibit the elevation of intracellular second messengers in response to subsequent stimuli, suggesting a complex temporal regulation of signaling pathways. plos.org

Calcium (Ca2+): The release of noradrenaline can also lead to significant changes in intracellular calcium concentrations. The activation of α1-adrenergic receptors triggers the release of Ca2+ from the endoplasmic reticulum via IP3 receptors. frontiersin.org This rise in intracellular Ca2+ can activate a host of calcium-dependent enzymes, including calmodulin and certain protein kinases, and can also influence ion channel activity and neurotransmitter release. In olfactory bulb astrocytes, norepinephrine-induced calcium transients are mediated by both α1- and α2-adrenergic receptors and involve both internal calcium release and store-operated calcium entry.

Impact on Neuronal Excitability and Synaptic Plasticity

The precise release of noradrenaline using NPEC-caged compounds has been invaluable for investigating its role in modulating neuronal excitability and synaptic plasticity, which are fundamental processes for learning and memory.

Neuronal Excitability: Noradrenaline can have complex and sometimes opposing effects on neuronal excitability, depending on the receptor subtype activated and the specific neuronal population. For example, in the medial prefrontal cortex, noradrenaline can depolarize pyramidal neurons through β1-receptors, increasing their excitability. In contrast, in the temporal cortex, noradrenaline can decrease cellular excitability by activating α1-receptors. wikipedia.org Furthermore, noradrenergic drugs have been shown to increase motor cortical excitability by enhancing intracortical facilitation and reducing inhibition. arxiv.org

Synaptic Plasticity: Noradrenaline is a potent modulator of synaptic plasticity, the ability of synapses to strengthen or weaken over time. The controlled release of noradrenaline has allowed researchers to dissect its role in both long-term potentiation (LTP) and long-term depression (LTD). In the hippocampus, norepinephrine facilitates LTP induction at the Schaffer collateral-CA1 synapse, a process that requires the stimulation of both β-adrenergic receptors and NMDA receptors. plos.org In the cerebellum, noradrenaline, acting through α2-receptors, can control associative synaptic plasticity by modulating the instructive signals from climbing fibers. nih.gov Additionally, β-adrenergic receptor activation can lower the threshold for LTD induction at parallel fiber-Purkinje cell synapses. nih.gov

Table 2: Effects of Uncaged Noradrenaline on Neuronal Properties

| Neuronal Property | Adrenergic Receptor Subtype(s) Involved | Observed Effect | Brain Region |

|---|---|---|---|

| Neuronal Excitability | β1 | Depolarization, Increased Excitability | Medial Prefrontal Cortex |

| α1 | Decreased Excitability | Temporal Cortex wikipedia.org | |

| Synaptic Plasticity (LTP) | β-AR and NMDA-R | Facilitation of LTP induction | Hippocampus plos.org |

| Synaptic Plasticity (LTD) | α2 | Modulation of associative plasticity | Cerebellum nih.gov |

| β-AR | Lowered threshold for LTD induction | Cerebellum nih.gov |

Role in Glial-Neuronal Interactions

Astrocytic Modulation of Ion Homeostasis

Astrocytes are critical for maintaining the delicate balance of ions in the extracellular space, a function essential for proper neuronal excitability and synaptic transmission. A primary role of astrocytes is the clearance of potassium ions (K⁺) from the extracellular milieu following neuronal activity. While direct studies employing this compound to investigate astrocytic ion homeostasis are limited, research on noradrenergic modulation of astrocytes provides a strong foundation for understanding how precise, localized release of noradrenaline could influence these processes.

Noradrenaline is known to evoke robust calcium transients in astrocytes through the activation of α1-adrenoreceptors. nih.gov These calcium signals are a key mechanism through which astrocytes respond to neuromodulators and subsequently influence their environment. Astrocytic calcium signaling can, in turn, modulate the activity of various transporters and channels involved in ion homeostasis.

Studies have shown that noradrenaline can enhance the rate at which extracellular K⁺ levels return to baseline after neuronal stimulation, suggesting a role for NA in modulating astrocytic K⁺ buffering capacity. nih.gov Research using other NPEC-caged neurotransmitters, such as serotonin (B10506), has demonstrated that localized photorelease can be used to investigate the impact of neuromodulators on astrocytic K⁺ clearance. mdpi.comresearchgate.net This methodology allows for the precise activation of receptors on astrocytes within a specific area, helping to distinguish direct effects on glial cells from indirect network effects. mdpi.com It is proposed that some neuromodulators may affect astrocytic spatial buffering of K⁺ via gap junctions, while others might primarily influence uptake mechanisms like Kir channels. researchgate.net

By applying this technique with this compound, researchers could precisely map the spatial and temporal dynamics of noradrenergic modulation of astrocytic K⁺ homeostasis. This would allow for a detailed examination of how localized noradrenaline release, mimicking synaptic or volume transmission, impacts the activity of astrocytic Na⁺/K⁺-ATPase and Kir channels, which are crucial for K⁺ uptake and redistribution.

Oligodendrocyte Precursor Cell Responses

Oligodendrocyte precursor cells (OPCs) are a dynamic population of glial cells present throughout the adult central nervous system that give rise to myelinating oligodendrocytes. Recent studies have revealed that noradrenaline is a potent regulator of OPC physiology and fate. nih.govnih.gov The use of this compound in conjunction with advanced imaging techniques provides a means to dissect the specific mechanisms of these responses. nih.gov

Research has shown that norepinephrine enhances calcium dynamics in OPCs, primarily through the activation of α1A adrenergic receptors. nih.govbiorxiv.org These calcium transients are often localized to the fine processes of OPCs and are associated with important cellular behaviors. nih.govnih.gov Studies using two-photon microscopy in awake mice have demonstrated that locomotion-induced increases in arousal, which are accompanied by norepinephrine release, enhance these calcium signals in OPCs. nih.govucla.edu

The functional consequences of this noradrenergic signaling to OPCs are significant, influencing both their proliferation and differentiation. Conditional knockout of the α1A adrenergic receptor in OPCs has been shown to suppress both spontaneous and locomotion-induced calcium increases and to reduce OPC proliferation. nih.govucla.edu Conversely, other findings suggest that OPCs responsive to locomotion-associated calcium transients are more likely to differentiate into mature oligodendrocytes. nih.govx-mol.com This indicates that noradrenaline can act as a critical signal from the environment that influences the fate of these precursor cells.

The application of this compound in studies of OPCs allows for the precise, temporally controlled release of noradrenaline onto individual cells or subcellular compartments. This approach can help to definitively establish the direct effects of noradrenaline on OPCs, independent of broader network activity. For instance, local uncaging of noradrenaline can mimic the effects of endogenous release, triggering calcium transients and allowing for the detailed study of the downstream signaling cascades and their impact on cell fate decisions. nih.gov

Applications in Dissecting Noradrenergic Circuitry and Systemic Functions Non Clinical

Probing Locus Coeruleus-Mediated Neuromodulation

The locus coeruleus (LC), a small nucleus in the pons, is the principal source of noradrenaline (NE) for the entire central nervous system (CNS). biorxiv.orgnih.govfrontiersin.org Its widespread projections mean it plays a crucial role in a vast array of neurophysiological processes. biorxiv.orgnih.gov Traditional methods of studying the LC, such as electrical or optogenetic stimulation of the entire nucleus, often result in widespread, non-specific NE release, making it difficult to delineate the precise function of localized noradrenergic signaling. biorxiv.org

The application of NPEC-caged-noradrenaline in acute brain slices containing the LC provides a method for fine-grained mapping of noradrenergic circuits. biorxiv.orgnih.gov In one study, researchers demonstrated that a 10-millisecond pulse of blue light could uncage the NE from its NPEC group, leading to a brief modulation of the firing rate of LC neurons via α-2 adrenergic autoreceptors. biorxiv.org This photoactivation technique allows for the targeted release of noradrenaline, enabling a more detailed examination of its role in modulating neuronal activity and functional connectivity. biorxiv.org By observing the effects of localized NE release, researchers can better understand how the LC orchestrates neuromodulation across its diverse projection targets. nih.gov This approach is instrumental in moving beyond a view of the LC as a monolithic entity to a more nuanced understanding of it as a modular system that can provide targeted neuromodulation. nih.gov

Table 1: Experimental Findings on LC Neuromodulation with Caged Noradrenaline

| Experimental Setup | Key Finding | Implication | Reference |

|---|---|---|---|

| Whole-cell patch clamp electrophysiology in acute mouse brain slices containing the Locus Coeruleus (LC). | A 10 ms (B15284909) pulse of blue light in the presence of a photo-activatable noradrenaline (RuBi-NE) briefly modulated the firing rate of LC neurons. | Demonstrates the ability to use light to control noradrenergic signaling with high temporal precision, validating the use of caged compounds to probe LC autoregulation. | biorxiv.org |

Understanding Noradrenergic Influence on Specific Brain Regions (e.g., cortex, hypothalamus)

The noradrenergic system, originating from the LC, projects extensively to various brain regions, including the cortex and hypothalamus, influencing a wide range of functions. biorxiv.orgimrpress.com NPEC-caged-noradrenaline allows for the precise investigation of these influences by enabling targeted neurotransmitter release.

In the cortex, noradrenaline is known to modulate neuronal activity and network oscillations. imrpress.commdpi.com Studies using caged compounds have helped to elucidate the mechanisms by which neuromodulators, including noradrenaline, affect processes like potassium (K+) clearance by astrocytes in the somatosensory cortex. mdpi.comresearchgate.net While some studies used related caged compounds like NPEC-caged-dopamine, the principle of using light to release neuromodulators with precision is directly applicable to understanding noradrenaline's role. researchgate.netmdpi.com Research has shown that noradrenergic innervation differs between brain regions; for instance, noradrenaline clearance is more efficient in the frontal cortex than in the hypothalamus. nih.gov This suggests that the impact of noradrenaline release can be highly region-specific.

The hypothalamus is another critical target of LC projections, involved in regulating autonomic functions and behavioral states. imrpress.com The use of genetically encoded sensors in conjunction with tools like NPEC-caged-noradrenaline has made it possible to monitor NE release in the hypothalamus of freely moving mice during specific behaviors, providing insight into its role in physiological and pathological processes. nih.govresearchgate.net This targeted approach helps to unravel how noradrenergic inputs to specific hypothalamic nuclei contribute to systemic functions.

Table 2: Regional Effects of Noradrenergic Modulation

| Brain Region | Research Focus | Methodological Approach | Key Insight | Reference |

|---|---|---|---|---|

| Frontal Cortex & Hypothalamus | Noradrenaline Clearance | Dual-probe microdialysis in freely-moving rats. | Noradrenaline clearance is significantly more efficient in the frontal cortex compared to the hypothalamus, suggesting region-specific regulation of noradrenergic signaling. | nih.gov |

| Somatosensory Cortex | Neuromodulation of Astrocytic K+ Clearance | Photolysis of caged neuromodulators in acute brain slices. | Neuromodulators can directly impact astrocytic functions like potassium homeostasis, which in turn affects neuronal network activity. | mdpi.comresearchgate.net |

Investigating Behavioral Processes Linked to Noradrenalin (e.g., attention, arousal, memory consolidation)

Noradrenaline is fundamentally involved in mediating a range of critical behaviors, including attention, arousal, and memory consolidation. biorxiv.orgnih.gov The ability to precisely control noradrenaline release with NPEC-caged-noradrenaline provides a powerful method for dissecting the causal links between noradrenergic activity and these complex behaviors.

Noradrenergic signaling from the LC is a key regulator of arousal and wakefulness. nih.govfrontiersin.org Studies have shown that LC neurons are most active during wakefulness and that manipulating their activity can modulate vigilance states. frontiersin.org By using caged noradrenaline, researchers can mimic the phasic release of NE that is thought to be important for shifting attentional states and enhancing the processing of salient stimuli. nih.govunige.ch

The role of noradrenaline in memory is multifaceted, influencing both the encoding and consolidation of memories. biorxiv.orgunige.chnih.gov Research suggests that a surge of noradrenaline can enhance synaptic plasticity and trigger local protein synthesis, which is crucial for the long-term consolidation of memories, particularly for emotionally arousing events. unige.chnih.gov The "Glutamate Amplifies Noradrenergic Effects" (GANE) model proposes that under arousal, high-priority information is tagged by glutamate (B1630785), which then enhances local NE release, creating "NE hotspots" that strengthen specific memories while suppressing others. unige.chnih.gov The use of caged noradrenaline allows for the testing of such models by creating artificial "hotspots" to observe the downstream effects on synaptic plasticity and memory formation in controlled experimental settings.

Elucidating Mechanisms of Noradrenergic Dysfunction in Animal Models of Neurological Conditions (excluding clinical trials)

Imbalances in noradrenergic signaling are implicated in a variety of neurological and psychiatric conditions, including attention-deficit/hyperactivity disorder (ADHD), depression, and neurodegenerative diseases. biorxiv.orgnih.gov Animal models are crucial for investigating the underlying mechanisms of these conditions, and NPEC-caged-noradrenaline serves as a valuable tool in this research.

Comparative Analysis with Other Optogenetic and Photopharmacological Tools

Comparison with Other Caged Noradrenalin Variants

NPEC-caged-noradrenalin is one of several available caged versions of this important neuromodulator. A notable alternative is RuBi-NE, a ruthenium-bipyridine-based caged noradrenaline. biorxiv.orgnih.gov The choice between these compounds often depends on the specific experimental requirements, particularly their photochemical properties and suitability for different uncaging modalities.

Differences in Photochemical Properties

The photochemical properties of caged compounds, such as their absorption wavelength and uncaging efficiency (quantum yield), are critical determinants of their utility. NPEC-caged compounds, including this compound, are typically activated by UV or near-UV light. researchgate.nettocris.cominstras.com For instance, NPEC-caged-dopamine, a structurally related compound, is uncaged using UV light around 360 nm. medchemexpress.commdpi.com The 1-(2-nitrophenyl)ethyl (NPE) caging group generally exhibits a high uncaging quantum yield. instras.com

In contrast, ruthenium-bipyridine (RuBi)-based cages, like RuBi-NE, are designed to be sensitive to visible light, often in the blue or green range of the spectrum. biorxiv.orgnih.govnih.gov RuBi-Glutamate, for example, can be excited with visible light. nih.gov This red-shift in the activation spectrum is a significant advantage as longer wavelengths of light are less damaging to biological tissue and penetrate deeper, which is particularly important for in vivo experiments. biorxiv.org

| Caged Compound Family | Typical Activation Wavelength | Key Photochemical Features |

| NPEC (Nitrophenyl-based) | UV to near-UV (e.g., ~360-405 nm) researchgate.netinstras.combiorxiv.org | Generally high uncaging quantum yields. instras.com |

| RuBi (Ruthenium-bipyridine) | Visible (e.g., blue light) biorxiv.orgnih.govnih.gov | Red-shifted absorption, allowing for the use of less damaging, deeper-penetrating light. biorxiv.org |

Suitability for One-Photon vs. Two-Photon Uncaging

The mode of light delivery, either one-photon (1P) or two-photon (2P) excitation, significantly impacts the spatial resolution of uncaging. One-photon uncaging involves the absorption of a single high-energy (typically UV) photon to release the caged molecule. biodock.ai This method is effective for widespread or "field" illumination. biorxiv.org NPEC-caged compounds are well-suited for one-photon uncaging. instras.combiorxiv.org

Two-photon uncaging, however, offers superior three-dimensional spatial resolution. pnas.orgresearchgate.net It relies on the simultaneous absorption of two lower-energy (typically infrared) photons, an event that is largely confined to the focal point of a high-power laser. biodock.aipnas.org This allows for highly localized release of the neurotransmitter, even down to the level of individual dendritic spines. nih.gov While NPEC-caged compounds can be uncaged via two-photon excitation, their efficiency can be limited. researchgate.netinstras.com Ruthenium-based cages like RuBi-Glutamate have been shown to be effective for two-photon uncaging, with activation wavelengths around 800 nm. nih.gov The suitability of RuBi-NE for two-photon uncaging has been suggested but requires further validation. biorxiv.org

| Excitation Method | Description | Advantages | Typical Application for Caged Compounds |

| One-Photon (1P) Uncaging | A single photon of higher energy (e.g., UV-A) is absorbed to trigger photorelease. biodock.ai | Simpler instrumentation, suitable for broad-field illumination. biorxiv.org | This compound, RuBi-NE. biorxiv.orgbiorxiv.org |

| Two-Photon (2P) Uncaging | Two photons of lower energy (e.g., infrared) are simultaneously absorbed. biodock.aipnas.org | High 3D spatial resolution, reduced phototoxicity, deeper tissue penetration. pnas.orgresearchgate.net | RuBi-Glutamate, with potential for RuBi-NE. biorxiv.orgnih.gov |

Complementary Nature of Caged Compounds and Optogenetics

Rather than being mutually exclusive, photopharmacology and optogenetics are highly complementary techniques. beilstein-journals.org The choice between them often depends on the specific scientific question. Optogenetics excels at providing cell-type specificity, allowing researchers to control the activity of genetically defined populations of neurons, which is a powerful tool for dissecting the function of specific circuits in behaving animals. beilstein-journals.org

Caged compounds, on the other hand, offer pharmacological specificity, enabling the precise application of a known neurotransmitter to its endogenous receptors. nih.gov This is invaluable for studying receptor properties, synaptic physiology, and the effects of neuromodulators in a manner that closely mimics their natural action. nih.gov In some experimental designs, these two techniques can be combined to achieve both cell-type and pharmacological specificity, offering a powerful approach to unraveling the complexities of neural signaling. beilstein-journals.orgresearchgate.net For instance, one could use optogenetics to activate a specific neuronal pathway while simultaneously using a caged compound to probe the downstream effects on a particular receptor system. researchgate.net

Future Directions and Emerging Research Avenues

Development of NPEC-Caged-Noradrenalin Derivatives with Enhanced Properties

The utility of any caged compound is defined by its photochemical and biological properties. For this compound, future research is focused on creating derivatives that overcome the limitations of the parent molecule, primarily its activation wavelength and the efficiency of the uncaging process.

Red-Shifted Absorption for Deeper Tissue Penetration

A significant limitation of NPEC and other traditional nitrobenzyl-based caging groups is their requirement for UV or near-UV light (around 350-405 nm) for photolysis. biorxiv.orgnih.gov This high-energy light has limited penetration depth in biological tissue due to scattering and absorption by endogenous molecules, and it can be phototoxic to cells. biorxiv.org A primary goal for the next generation of caged noradrenaline is the development of photolabile protecting groups (PPGs) with red-shifted absorption spectra, moving activation into the visible or even near-infrared (NIR) "therapeutic window" (roughly 650–950 nm). rsc.orgnih.gov Light in this range is less damaging and can penetrate deeper into tissue, enabling studies in more complex, intact biological systems. biorxiv.orgrsc.org

Several promising strategies are emerging from research on other caged neurotransmitters that could be applied to noradrenaline:

These new caging groups offer a path toward noradrenaline probes that can be used for deep-tissue, in vivo uncaging with minimal phototoxicity.

| Caging Group | Typical Excitation Wavelength (1P) | Key Advantages | Key Limitations | Reference |

|---|---|---|---|---|

| NPEC (o-nitrobenzyl type) | ~350-405 nm | Established chemistry, commercially available. | UV/near-UV excitation, limited tissue penetration, potential phototoxicity. | biorxiv.orgnih.gov |

| RuBi (Ruthenium-bipyridine) | ~450-500 nm (Visible) | Red-shifted absorption, good for visible light activation. | Metal-based, potential for different biological interactions. | biorxiv.orgnih.gov |

| CDNI (Dinitroindolinyl type) | ~350 nm (UV) | High quantum yield, efficient two-photon uncaging. | UV excitation required for one-photon activation. | jneurosci.org |

| DMA-NDBF | ~420 nm / 840 nm (2P) | Excellent for two-photon excitation, red-shifted. | Poor one-photon uncaging efficiency in the visible range. | rsc.org |

| CyHQ (Hydroxyquinoline) | ~365-405 nm / 740 nm (2P) | Rapid release kinetics, stable in physiological buffer. | Excitation still in near-UV for one-photon activation. | nih.gov |

Improved Uncaging Kinetics and Efficiency

To accurately mimic synaptic transmission, the release of noradrenaline from its cage must be rapid and efficient. The photochemical efficiency of uncaging is a product of two factors: the molar extinction coefficient (how well it absorbs light) and the quantum yield (the efficiency of the photoreaction once a photon is absorbed). beilstein-journals.org Future research aims to optimize both for caged noradrenaline.

The rate of uncaging should ideally be faster than the biological process being studied, such as the opening of adrenergic receptors, which can occur on a sub-millisecond timescale. jneurosci.org While quantitative data for this compound's kinetics are not always reported, the development of new caged compounds for other neurotransmitters like glutamate (B1630785) has pushed the boundaries of performance. nih.gov For instance, CDNI-caged glutamate boasts a high quantum yield of 0.5, making it significantly more efficient than its predecessors. jneurosci.org Similarly, p-hydroxyphenacyl (pHP) PPGs can exhibit quantum yields approaching 1.0 under certain conditions with release occurring on the nanosecond timeframe. wikipedia.org

Applying these advanced chemical designs to noradrenaline will lead to caged compounds that can release the neurotransmitter with higher fidelity, requiring lower light intensity and providing a more physiologically relevant, pulse-like concentration jump.

Integration with Advanced Imaging Modalities

The true power of caged compounds is realized when they are combined with advanced imaging techniques that can monitor the downstream effects of the photoreleased neurotransmitter. A major future direction is the synergistic use of next-generation caged noradrenaline with two-photon microscopy and genetically encoded sensors.

Two-photon (2P) microscopy allows for the excitation of caged compounds deep within scattering tissue with sub-micron spatial resolution, making it possible to stimulate individual synapses. rsc.org Developing caged noradrenaline derivatives, like those based on the NDBF or CDNI platforms, with high two-photon action cross-sections is a key goal. rsc.orgjneurosci.org This would enable researchers to map the precise location of functional noradrenergic receptors on the dendrites and somas of individual neurons within intact brain circuits. biorxiv.org

Simultaneously, the development of genetically encoded fluorescent sensors for noradrenaline, such as the GRAB-NE and nLight series, allows for the direct visualization of neurotransmitter dynamics. nih.govresearchgate.net Future experiments will increasingly combine 2P uncaging of a red-shifted noradrenaline derivative with 2P imaging of a fluorescent sensor (e.g., GRAB-NE or a calcium indicator like GCaMP). nih.govpatriarchilab.com This "all-optical" approach allows for both precise manipulation and simultaneous readout of neural activity, providing unprecedented insight into how noradrenergic signals are integrated by target circuits. nih.govresearchgate.net

Novel Applications in In Vivo Animal Models for Systems Neuroscience (non-clinical)

Improved caged noradrenaline compounds will unlock new possibilities for studying the role of the noradrenergic system in complex behaviors in vivo. While optogenetic stimulation of noradrenergic neurons in the locus coeruleus (LC) can modulate widespread noradrenaline release, caged compounds offer a complementary approach to release the neurotransmitter with spatial and temporal precision that is independent of endogenous release mechanisms. biorxiv.orgnih.gov

Future non-clinical research in systems neuroscience will leverage these tools in animal models to:

Computational and Theoretical Predictions of Uncaging Dynamics in Complex Biological Environments

Interpreting the results of uncaging experiments can be challenging due to the complexity of neurotransmitter diffusion, receptor binding, and clearance in the brain's extracellular space. Computational modeling provides a powerful framework for understanding these dynamics. nih.gov

Future research will increasingly rely on computational models that simulate:

By combining quantum chemical modeling to design more effective caged compounds with systems-level modeling of neurotransmission, a virtuous cycle of theoretical prediction and experimental validation can accelerate the development and application of these critical chemical tools. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and characterizing NPEC-caged-noradrenaline to ensure purity and bioactivity?

- Answer : Synthesis should follow protocols validated by orthogonal analytical techniques (e.g., HPLC for purity ≥95%, NMR for structural confirmation, and mass spectrometry for molecular weight verification). Ensure detailed documentation of reaction conditions (e.g., solvent systems, stoichiometry, and purification steps). Characterization must include quantification of caging efficiency via UV/vis spectroscopy to confirm photoactivation thresholds. Reproducibility requires strict adherence to established synthetic pathways and batch-to-batch consistency checks .

Q. How should researchers design experiments to evaluate the temporal and spatial resolution of NPEC-caged-noradrenaline in neuronal systems?

- Answer : Use controlled light activation systems (e.g., pulsed lasers or LED arrays) calibrated to the compound’s absorption spectrum. Pair with electrophysiological recordings (e.g., patch-clamp) or calcium imaging to monitor real-time neurotransmitter release. Include negative controls (e.g., non-caged noradrenaline) and positive controls (e.g., known uncaging agents). Statistical power analysis should guide sample sizes to account for biological variability .

Q. What are the critical parameters for validating NPEC-caged-noradrenaline’s stability in physiological buffers?

- Answer : Conduct stability assays under simulated physiological conditions (pH 7.4, 37°C) over timepoints relevant to experimental timelines. Use LC-MS to detect degradation products and quantify half-life. Compare stability in aqueous vs. lipid-rich environments to assess suitability for in vivo applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported uncaging efficiencies of NPEC-caged-noradrenaline across different experimental models (e.g., in vitro vs. ex vivo)?

- Answer : Systematically test variables such as light intensity, tissue opacity, and local redox conditions. Perform cross-model validation using standardized protocols (e.g., ISO-certified light sources). Use meta-analysis frameworks to reconcile discrepancies, incorporating covariates like tissue depth or scavenger molecule presence. Transparent reporting of methodological details is critical for cross-study comparisons .

Q. What advanced techniques enable real-time, multispectral monitoring of NPEC-caged-noradrenaline release in complex neural circuits?

- Answer : Integrate fast-scan cyclic voltammetry (FSCV) for subsecond detection of noradrenaline release with two-photon microscopy for spatial resolution. Combine with optogenetic actuators to disentangle presynaptic vs. postsynaptic effects. Data fusion algorithms can synchronize multimodal datasets, while machine learning models may predict release dynamics under untested conditions .

Q. How should researchers address ethical and technical challenges in translating NPEC-caged-noradrenaline studies to in vivo models?

- Answer : Adhere to NIH guidelines for preclinical reporting (e.g., ARRIVE 2.0) to ensure ethical animal use and reproducibility. Conduct pilot studies to optimize dosing and minimize off-target effects. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict human-equivalent doses. Include sham-operated controls and blinded data analysis to reduce bias .

Methodological Frameworks and Data Presentation

Q. What statistical approaches are recommended for analyzing dose-response relationships in NPEC-caged-noradrenaline experiments?

- Answer : Use nonlinear regression models (e.g., Hill equation) to quantify EC50/IC50 values. Apply ANOVA with post-hoc corrections for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance. For high-throughput data, employ false discovery rate (FDR) adjustments .

Q. How can researchers optimize the reproducibility of NPEC-caged-noradrenaline studies in multi-lab collaborations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.